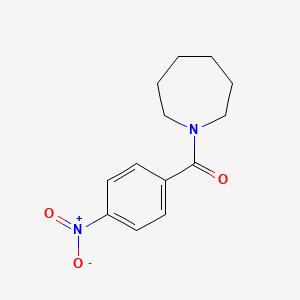

1-(4-nitrobenzoyl)azepane

Description

Significance of Nitrogen Heterocycles in Contemporary Synthetic Organic Chemistry

Nitrogen heterocycles, cyclic compounds containing at least one nitrogen atom in the ring, are fundamental motifs in chemistry and biology. Their prevalence in natural products, pharmaceuticals, and agrochemicals underscores their immense significance. The azepane ring, a seven-membered saturated nitrogen heterocycle, is a key structural component in numerous bioactive molecules and approved drugs. wikipedia.org Its derivatives are explored for a wide range of therapeutic applications, highlighting the versatility of this scaffold in drug discovery. The ability to functionalize the azepane ring allows chemists to fine-tune the steric and electronic properties of a molecule, making it a valuable tool in the synthesis of complex molecular architectures. rsc.org

Overview of Aromatic Amide Derivatives and their Structural Diversity

Aromatic amides are a class of compounds characterized by an amide linkage to an aromatic ring. This arrangement allows for a rich diversity of structures, influenced by the nature and position of substituents on the aromatic ring. The electronic interplay between the amide group and the aromatic system can significantly affect the molecule's properties.

The introduction of a nitro group (–NO2), particularly on the aromatic ring, creates a nitroaromatic amide. The nitro group is a potent electron-withdrawing group, meaning it pulls electron density away from the aromatic ring through both inductive and resonance effects. fiveable.mewikipedia.org This electronic perturbation influences the reactivity of the aromatic ring and the properties of the amide linkage. The structural diversity of these compounds is further expanded by the variety of amines that can form the amide bond, ranging from simple alkyl amines to complex heterocyclic systems like azepane.

Unique Conformational and Electronic Properties of the Azepane Ring System

Unlike smaller, more rigid five- or six-membered rings, the seven-membered azepane ring possesses significant conformational flexibility. rsc.org This flexibility is a defining characteristic, allowing it to adopt several non-planar conformations, with the most stable forms being variations of chair and boat structures. researchgate.net Computational studies and experimental analyses have shown that the azepane ring often prefers a "twist-chair" conformation as its lowest energy state. researchgate.net

The introduction of substituents onto the ring can create a conformational bias, favoring one particular arrangement over others. rsc.org This ability to influence and control the three-dimensional shape of the azepane scaffold is crucial in fields like medicinal chemistry, where specific molecular geometries are often required for biological activity. From an electronic standpoint, the nitrogen atom in the azepane ring possesses a lone pair of electrons, making it a nucleophilic and basic center. wikipedia.org

Contextualization of 1-(4-nitrobenzoyl)azepane within Advanced Organic Chemical Research

The compound this compound combines the flexible, medicinally relevant azepane scaffold with an electronically distinct 4-nitrobenzoyl group. While extensive research specifically on this molecule is not widely published, its structure places it at the intersection of several key research areas.

The presence of the electron-withdrawing 4-nitrobenzoyl moiety significantly alters the electronic properties of the azepane nitrogen. The lone pair on the nitrogen is delocalized into the adjacent carbonyl group of the amide, reducing its basicity compared to a simple alkyl-substituted azepane. Furthermore, the nitro group itself is a site of chemical interest; it can be reduced to an amino group, providing a chemical handle for further molecular elaboration. thieme-connect.com This makes nitroaromatic compounds valuable intermediates in multi-step syntheses. thieme-connect.com

Therefore, this compound and its analogues are of interest in advanced organic chemical research as:

Probes for studying enzyme systems: Similar nitroaromatic compounds are used to study enzymatic reduction processes.

Building blocks in medicinal chemistry: The combination of the drug-like azepane ring and a modifiable nitroaromatic system makes it a candidate for the synthesis of novel therapeutic agents.

Subjects for conformational analysis: The interplay between the bulky, electronically demanding nitrobenzoyl group and the flexible azepane ring presents an interesting case for studying conformational preferences.

Compound Data Tables

Table 1: Physicochemical Properties of Azepane

| Property | Value |

| Molecular Formula | C₆H₁₃N |

| Molar Mass | 99.17 g/mol |

| Appearance | Colorless liquid wikipedia.org |

| Density | 0.88 g/cm³ |

| Melting Point | -37 °C |

| Boiling Point | 138 °C |

| Solubility | More soluble in organic solvents than in water solubilityofthings.com |

Table 2: Calculated Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₆N₂O₃ |

| Molar Mass | 248.28 g/mol |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

| Topological Polar Surface Area | 66.2 Ų |

| Data sourced from computational predictions. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azepan-1-yl-(4-nitrophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O3/c16-13(14-9-3-1-2-4-10-14)11-5-7-12(8-6-11)15(17)18/h5-8H,1-4,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBTCPDZOYXPPGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 1 4 Nitrobenzoyl Azepane

Metal-Catalyzed Functionalization and Activation Pathways (e.g., C-H Activation)

The field of metal-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds, offering a more atom- and step-economical approach to complex molecule synthesis. rsc.orgnih.gov The amide group in 1-(4-nitrobenzoyl)azepane can act as a directing group, guiding a metal catalyst to specific C-H bonds within the molecule.

C-H Activation of the Aromatic Ring:

The amide nitrogen can direct a transition metal catalyst, such as palladium, rhodium, or ruthenium, to the ortho C-H bonds of the benzoyl group. rsc.org This would lead to the formation of a metallacyclic intermediate, which can then react with a variety of coupling partners to introduce new functional groups at the position adjacent to the benzoyl moiety. This strategy has been widely used for the arylation, alkenylation, and alkylation of benzamides. rsc.org

C-H Activation of the Azepane Ring:

More challenging, but of significant interest, is the selective functionalization of the C-H bonds within the saturated azepane ring. The development of methods for the distal C(sp³)–H functionalization of aliphatic amines is an active area of research. rsc.org Through the use of specialized directing groups and catalyst systems, it has become possible to target specific C-H bonds at positions gamma (γ) or delta (δ) to the nitrogen atom. In the case of this compound, the amide could potentially direct a catalyst to perform such a distal functionalization, leading to the introduction of new substituents on the seven-membered ring.

Metal-Catalyzed Cross-Coupling Reactions:

The 4-nitrobenzoyl group contains a nitro substituent which can influence the electronic properties of the aromatic ring, making it more susceptible to certain reactions. While not a direct C-H activation, Ullmann-type coupling reactions, which are copper-catalyzed cross-coupling reactions, are relevant. wikipedia.orgwikipedia.org These reactions are used to form C-O, C-S, and C-N bonds. wikipedia.org A derivative of this compound, for instance where the nitro group is replaced by a halide, would be a prime candidate for Ullmann or Buchwald-Hartwig amination reactions to introduce further complexity. acs.orgmdpi.com

Hypothetical Metal-Catalyzed Functionalization of this compound

| Entry | Reaction Type | Catalyst System | Substrate Position | Coupling Partner | Product |

| 1 | ortho-Arylation | Pd(OAc)₂, Ligand | ortho-C-H of benzoyl ring | Arylboronic acid | 2'-Aryl-1-(4-nitrobenzoyl)azepane |

| 2 | γ-C(sp³)-H Acetoxylation | Pd(OAc)₂ | γ-C-H of azepane ring | PhI(OAc)₂ | 4-Acetoxy-1-(4-nitrobenzoyl)azepane |

| 3 | ortho-Alkenylation | [Ru(p-cymene)Cl₂]₂ | ortho-C-H of benzoyl ring | Alkene | 2'-Alkenyl-1-(4-nitrobenzoyl)azepane |

Advanced Spectroscopic and Crystallographic Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful technique would provide unequivocal proof of the molecular structure of 1-(4-nitrobenzoyl)azepane.

Determination of Absolute and Relative Stereochemistry

As this compound is an achiral molecule, it does not possess stereocenters. Therefore, the concepts of absolute and relative stereochemistry are not applicable. In the case of a chiral derivative, this analysis would be crucial for establishing the spatial arrangement of substituents.

Elucidation of Crystal Packing and Intermolecular Interactions

Analysis of the crystal structure would reveal how individual molecules of this compound arrange themselves in the solid state. This includes the identification of any significant intermolecular forces, such as hydrogen bonds (though conventional hydrogen bond donors are absent in this molecule, weak C-H···O interactions might be possible), van der Waals forces, and potential π-π stacking interactions between the nitrophenyl rings. Understanding these interactions is key to explaining the physical properties of the solid material, such as its melting point and solubility.

Analysis of Molecular Conformation in the Solid State

The X-ray diffraction data would provide precise information on the conformation of the molecule in the crystalline form. This includes the conformation of the seven-membered azepane ring, which can adopt various conformations such as a chair or boat form. The analysis would also detail the dihedral angle between the plane of the phenyl ring and the amide group, which is a critical conformational parameter.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies

High-resolution NMR spectroscopy in solution would offer detailed insights into the molecule's structure and behavior. Techniques such as ¹H and ¹³C NMR would confirm the connectivity of the atoms. Advanced 2D NMR experiments, like COSY, HSQC, and HMBC, would further corroborate the assignments. Nuclear Overhauser Effect (NOE) experiments could provide information about the through-space proximity of protons, helping to deduce the preferred conformation of the azepane ring in solution and to study any restricted rotation around the amide bond.

High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Elemental Composition

High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can unequivocally determine the molecular formula. The fragmentation pattern observed in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), would offer valuable structural information by showing how the molecule breaks apart. Characteristic fragments would likely include the 4-nitrobenzoyl cation and fragments arising from the cleavage of the azepane ring.

Vibrational Spectroscopy (IR, Raman) for Diagnostic Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. For this compound, these techniques would be expected to show characteristic absorption bands for the following groups:

| Functional Group | Expected Vibrational Frequency (cm⁻¹) | Spectroscopy Technique |

| Amide C=O stretch | 1630-1680 | IR, Raman |

| Aromatic C=C stretch | 1400-1600 | IR, Raman |

| Nitro N-O asymmetric stretch | 1500-1570 | IR, Raman |

| Nitro N-O symmetric stretch | 1300-1370 | IR, Raman |

| C-N stretch | 1000-1350 | IR, Raman |

Scientific Data Unavailable for Comprehensive Structural Analysis of this compound

Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is insufficient data to conduct a detailed analysis of the advanced spectroscopic and crystallographic structural elucidation of the chemical compound this compound.

The request for an article section focusing on the "Integration of Advanced Spectroscopic Data for Comprehensive Structural Assignment" necessitates specific, detailed research findings, including data from NMR, IR, and mass spectrometry, as well as crystallographic data. Despite extensive searches for primary research articles, synthesis reports, and database entries, the required experimental data for this compound could not be located.

While information exists for structurally related compounds—such as 1-(4-methoxy-3-nitrobenzoyl)azepane, 1-(4-methyl-3-nitrobenzoyl)azepane, and 1-(4-nitrophenyl)azepane—these are distinct chemical entities. Extrapolating data from these analogues would be scientifically unsound and would not meet the explicit requirement of focusing solely on this compound. Commercial listings for some related compounds explicitly state that analytical data is not collected.

Without access to peer-reviewed studies detailing the synthesis and characterization of this compound, it is not possible to generate the scientifically accurate article section, complete with the requisite data tables and detailed research findings, as instructed. The foundational experimental results required for such a discussion are not present in the accessible public domain.

Computational and Theoretical Chemical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has become a primary tool for predicting molecular geometries and electronic properties due to its favorable balance of accuracy and computational cost. mdpi.comresearchgate.net For 1-(4-nitrobenzoyl)azepane, DFT calculations, typically using functionals like B3LYP with a suitable basis set (e.g., 6-311++G**), can be employed to determine the optimized molecular geometry, bond lengths, bond angles, and dihedral angles. mdpi.com These calculations would reveal the three-dimensional arrangement of the atoms and the conformation of the seven-membered azepane ring, which is known for its flexibility. lifechemicals.com

The presence of the electron-withdrawing nitro group and the amide linkage significantly influences the electronic distribution across the molecule. DFT studies on similar nitroaromatic compounds have shown that the nitro group deactivates the aromatic ring, which would be reflected in the calculated properties of this compound. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the azepane ring and the amide nitrogen, which are the more electron-rich parts of the molecule. Conversely, the LUMO is anticipated to be centered on the nitrobenzoyl moiety, particularly the nitro group, due to its strong electron-accepting nature. researchgate.net DFT calculations would provide the precise energies of these orbitals and the magnitude of the HOMO-LUMO gap. The electron-withdrawing nitro group is expected to lower the energy of the LUMO significantly, leading to a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive. researchgate.net

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound (Theoretical)

| Orbital | Energy (eV) | Description |

| HOMO | -7.5 | Highest Occupied Molecular Orbital, primarily on the azepane ring and amide nitrogen. |

| LUMO | -2.8 | Lowest Unoccupied Molecular Orbital, primarily on the nitrobenzoyl group. |

| HOMO-LUMO Gap | 4.7 | Indicates potential for chemical reactivity. |

Disclaimer: The values in this table are illustrative and based on typical results for similar nitroaromatic amides. Specific DFT calculations for this compound are required for precise values.

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the electron distribution in a molecule, translating the complex wave function into the familiar language of Lewis structures, including bonds, lone pairs, and atomic charges. uni-muenchen.dewisc.edu This method allows for the investigation of charge transfer interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, which are key to understanding molecular stability and reactivity. researchgate.net

Table 2: Illustrative Natural Population Analysis (NPA) Charges for Selected Atoms in this compound (Theoretical)

| Atom | Natural Charge (e) |

| O (nitro) | -0.45 |

| N (nitro) | +0.60 |

| C (carbonyl) | +0.55 |

| O (carbonyl) | -0.50 |

| N (amide) | -0.30 |

Disclaimer: The values in this table are for illustrative purposes and represent typical charge distributions in similar molecules. Accurate charges for this compound would require specific NBO calculations.

Conformational Landscape Exploration and Energy Calculations

The azepane ring in this compound is a seven-membered ring, which is known to be highly flexible and can adopt multiple conformations, such as chair, boat, and twist-chair forms. lifechemicals.com The substitution of the nitrobenzoyl group on the nitrogen atom will influence the relative energies of these conformers. Computational methods can be used to explore the conformational landscape of the molecule to identify the most stable conformers and the energy barriers between them. libretexts.orgyoutube.com

By performing a systematic search of the potential energy surface, the global minimum energy conformation, as well as other low-energy conformers, can be identified. These calculations are crucial for understanding the three-dimensional structure of the molecule in different environments and how its shape might influence its biological activity or chemical reactivity. The relative energies of the different conformers are determined by a combination of steric and electronic effects.

Reaction Mechanism Elucidation via Computational Modeling (e.g., Transition State Analysis, Reaction Pathway Prediction)

Computational modeling is a powerful tool for elucidating reaction mechanisms, allowing for the identification of transition states and the prediction of reaction pathways. researchgate.net For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules. For example, the synthesis of this compound likely involves the acylation of azepane with 4-nitrobenzoyl chloride. Computational modeling could be used to study the mechanism of this reaction, including the energies of the reactants, products, intermediates, and transition states.

Molecular Dynamics Simulations for Investigating Dynamic Behavior and Flexibility

While quantum mechanics calculations like DFT are excellent for studying static properties of molecules, molecular dynamics (MD) simulations are used to investigate their dynamic behavior and flexibility over time. dntb.gov.uanih.gov An MD simulation would model the movement of every atom in the this compound molecule, providing a "movie" of its conformational changes and interactions with its environment (e.g., a solvent or a biological receptor). nih.gov

MD simulations are particularly useful for understanding the flexibility of the azepane ring and how it might adapt its shape to bind to a target protein. wisc.edu The simulations can also provide information on the stability of different conformations and the timescales of transitions between them.

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Reactivity Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural features of molecules with their physicochemical properties or biological activities. researchgate.net For this compound, a QSPR model could be developed to predict its chemical reactivity based on a set of calculated molecular descriptors. These descriptors can include electronic properties (like HOMO-LUMO gap and atomic charges), steric properties, and topological indices.

By training a model on a dataset of similar compounds with known reactivity, it becomes possible to predict the reactivity of new or uncharacterized molecules like this compound. This can be a valuable tool for screening large libraries of compounds for desired properties, saving time and resources in the drug discovery or materials science process.

Potential Chemical Applications and Future Research Directions

Role as a Versatile Synthetic Building Block in the Construction of Complex Organic Architectures

The structure of 1-(4-nitrobenzoyl)azepane offers several avenues for its use as a scaffold in the synthesis of more complex organic molecules. The presence of the nitro group on the benzoyl moiety is a key feature, as it can be readily transformed into a variety of other functional groups. For instance, the reduction of the nitro group to an amine is a common and high-yielding transformation, which would yield 1-(4-aminobenzoyl)azepane. This resulting amino group can then be further functionalized through diazotization, acylation, or alkylation, opening up a vast chemical space for the synthesis of diverse derivatives.

Furthermore, the amide bond, while generally stable, can be cleaved under specific hydrolytic or reductive conditions to separate the azepane and 4-nitrobenzoyl moieties if desired. More strategically, the benzoyl group can act as a protecting group for the azepane nitrogen, allowing for selective reactions on other parts of a more complex molecule containing this fragment. The azepane ring itself can also be a site for functionalization, although direct C-H functionalization of the saturated ring can be challenging. acs.org However, methods for the α-functionalization of cyclic amines are continually being developed. acs.org

The combination of the pre-functionalized aromatic ring and the conformationally flexible seven-membered azepane ring makes this compound a potentially valuable starting material for the construction of novel polycyclic and heterocyclic systems. For example, intramolecular cyclization reactions could be envisioned following the modification of both the azepane ring and the aromatic moiety.

Development of Novel Organic Catalysts and Ligands utilizing the Azepane Framework

The azepane framework can be a component of chiral ligands for asymmetric catalysis. While specific studies on this compound in this context are not available, the principles of ligand design suggest its potential. The synthesis of chiral azepane derivatives is an active area of research. rsc.org By starting with or creating a chiral azepane ring within the this compound structure, and subsequently modifying the nitrobenzoyl group, it is conceivable to design novel bidentate or polydentate ligands.

For example, reduction of the nitro group to an amine and subsequent reaction to introduce a phosphine (B1218219) or another coordinating group could lead to P,N-type ligands. The conformational flexibility of the azepane ring, while potentially a challenge for inducing high stereoselectivity, could also be advantageous in creating unique coordination geometries around a metal center. acs.org The development of new catalytic systems often relies on the exploration of novel ligand architectures, and the azepane scaffold offers an alternative to the more commonly employed five- and six-membered rings like pyrrolidine (B122466) and piperidine (B6355638). researchgate.netnih.gov

Applications in Advanced Materials Science (e.g., Polymer Chemistry, Supramolecular Assemblies)

The rigid 4-nitrobenzoyl group combined with the more flexible azepane ring in this compound suggests potential applications in materials science. Azepine and its derivatives have been explored for the synthesis of conducting polymers and materials with interesting redox properties. While research has often focused on conjugated azepine systems, the incorporation of the this compound unit into a polymer backbone could influence the material's physical and chemical properties.

The nitro group, being a strong electron-withdrawing group, can participate in charge-transfer interactions, which are fundamental to the properties of many organic electronic materials. Furthermore, the presence of the amide linkage and the potential for hydrogen bonding could be exploited in the formation of well-ordered supramolecular assemblies. nih.gov The self-assembly of molecules into higher-order structures is a key principle in the design of functional materials, and the specific stereoelectronics of this compound could direct the formation of unique supramolecular architectures. For instance, azepine-containing polycyclic compounds have been shown to form distinct supramolecular structures through hydrogen bonding and π-π stacking interactions. nih.gov

Strategies for Directed Further Derivatization and Functionalization to Access Diverse Chemical Space

Accessing a diverse chemical space from this compound would rely on the selective manipulation of its functional groups. A primary strategy would be the reduction of the nitro group to an amine, which is a versatile synthetic handle. This transformation would provide access to a new family of 4-amino-substituted benzoylazepanes.

Further derivatization strategies could include:

Aromatic Substitution: The electron-withdrawing nature of the nitro and benzoyl groups deactivates the aromatic ring towards electrophilic substitution. However, nucleophilic aromatic substitution (SNAr) could be possible, particularly with the nitro-activated ring.

Amide Bond Modification: While typically robust, the amide bond can be reduced to the corresponding amine, yielding (4-nitrophenyl)(azepan-1-yl)methane. This would alter the geometry and electronic properties of the molecule significantly.

Azepane Ring Functionalization: Although challenging, direct C-H functionalization of the azepane ring is a frontier in organic synthesis. acs.org Alternatively, ring-opening and re-closing strategies could be employed to introduce functionality.

Acylation Derivatization: Acylation is a known strategy for derivatizing compounds for analysis and can be applied to modify the properties of related molecules. nih.gov

A systematic exploration of these transformations would allow for the creation of a library of compounds based on the this compound scaffold, enabling the exploration of their structure-activity relationships in various contexts.

Identification of Unexplored Reaction Pathways and Associated Synthetic Challenges for Azepane Derivatives

The synthesis and functionalization of seven-membered rings like azepane present unique challenges compared to their five- and six-membered counterparts. nih.govacs.org The increased conformational flexibility and potential for transannular reactions can lead to lower reaction yields and selectivity. Therefore, a key area of future research is the development of novel and efficient methods for the synthesis and manipulation of the azepane ring system. researchgate.netnih.gov

For this compound, unexplored reaction pathways could include:

Photochemical Reactions: Nitroaromatic compounds are known to undergo photochemical reactions. Exploring the photochemistry of this compound could lead to novel transformations and the synthesis of unique molecular architectures. Recent studies have shown that photochemical dearomative ring expansion of nitroarenes can be a strategy to prepare complex azepanes. nih.gov

Catalytic C-H Functionalization: The development of catalysts that can selectively functionalize the C-H bonds of the azepane ring in the presence of the nitrobenzoyl group would be a significant advancement.

Domino and Cascade Reactions: Designing multi-step reactions that proceed in a single pot from this compound would be an elegant and efficient way to build molecular complexity. Such cascade reactions could involve initial modification of the nitro group followed by intramolecular reactions with the azepane ring or the amide linkage.

The primary synthetic challenge lies in controlling the regioselectivity and stereoselectivity of reactions involving the flexible azepane ring. Overcoming these challenges will require the development of new synthetic methodologies and a deeper understanding of the conformational behavior of azepane derivatives.

Q & A

Q. What are the standard synthetic routes for 1-(4-nitrobenzoyl)azepane, and what reaction conditions optimize yield?

The primary synthesis involves a nucleophilic substitution reaction between 4-nitrobenzyl chloride and azepane in dichloromethane, facilitated by a base (e.g., NaOH) at room temperature . Key parameters for optimization include:

- Solvent choice : Polar aprotic solvents enhance reaction rates.

- Base selection : Strong bases (e.g., NaOH) improve deprotonation of azepane’s nitrogen.

- Purification : Recrystallization or column chromatography ensures >95% purity. Table 1: Comparative yields under varying conditions

| Solvent | Base | Temperature | Yield (%) |

|---|---|---|---|

| Dichloromethane | NaOH | 25°C | 78 |

| THF | KOH | 25°C | 65 |

| DMF | NaH | 40°C | 85 |

Q. How is this compound characterized structurally?

- X-ray crystallography : SHELX software (e.g., SHELXL) refines crystal structures, resolving bond lengths and angles .

- NMR spectroscopy : H and C NMR confirm the azepane ring and nitrobenzoyl substitution (e.g., δ 8.2 ppm for aromatic protons) .

- Mass spectrometry : Molecular ion peak at m/z 220.27 (CHNO) .

Q. What are the primary chemical transformations of this compound?

- Reduction : Catalytic hydrogenation (H, Pd/C) converts the nitro group to an amine, yielding 1-(4-aminobenzoyl)azepane, a precursor for bioactive derivatives .

- Oxidation : Forms N-oxide derivatives using peracids (e.g., mCPBA), altering electronic properties .

Advanced Research Questions

Q. How can synthetic protocols be optimized for scalability without compromising purity?

Advanced methodologies include:

- Continuous flow reactors : Enhance heat/mass transfer, reducing side reactions .

- Catalytic systems : Pd nanoparticles or organocatalysts improve regioselectivity in substitutions.

- DoE (Design of Experiments) : Statistical models identify critical parameters (e.g., solvent/base ratio) for reproducibility.

Q. What mechanistic insights explain this compound’s enzyme inhibition properties?

- Molecular docking : The nitro group’s electron-withdrawing effect enhances binding to enzyme active sites (e.g., cytochrome P450 isoforms) .

- SAR studies : Substitution at the para-position (e.g., -NO vs. -NH) modulates inhibitory potency. Table 2: IC values against target enzymes

| Enzyme | This compound (µM) | 1-(4-Aminobenzoyl)azepane (µM) |

|---|---|---|

| CYP3A4 | 12.5 ± 1.2 | 45.3 ± 3.1 |

| Acetylcholinesterase | 28.7 ± 2.5 | >100 |

Q. How do structural analogs of this compound differ in biological activity?

- Ring size : Azepane (7-membered) vs. piperidine (6-membered) alters conformational flexibility and binding kinetics .

- Substituent effects : Nitro groups enhance oxidative stress in cancer cells vs. methoxy groups’ antioxidative properties.

Q. What strategies resolve contradictions in reported biological activity data?

- Standardized assays : Use isogenic cell lines and controlled O levels to minimize variability.

- Metabolite profiling : LC-MS identifies active metabolites that may contribute to discrepancies.

- Computational validation : MD simulations differentiate artifacts from true binding modes.

Methodological Recommendations

- Synthetic troubleshooting : Monitor reaction progress via TLC (R ≈ 0.4 in ethyl acetate/hexane) to detect intermediates.

- Bioactivity validation : Pair enzyme assays with cellular models (e.g., SH-SY5Y for neuroactivity) to confirm relevance .

- Data interpretation : Apply multivariate analysis to decouple steric/electronic effects in SAR studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.